molecular formula C8H4BrF5O B13718086 4-Bromo-2,3-difluoro-alpha-(trifluoromethyl)benzyl Alcohol

4-Bromo-2,3-difluoro-alpha-(trifluoromethyl)benzyl Alcohol

Katalognummer: B13718086
Molekulargewicht: 291.01 g/mol
InChI-Schlüssel: GUZLHMHUHNPREL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD28142189 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of MFCD28142189 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of MFCD28142189 often involves large-scale synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, ensuring high yield and purity. The use of advanced technologies and equipment is common in industrial settings to achieve the desired production scale.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD28142189 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: In this reaction, the compound gains electrons, resulting in the formation of reduced products.

    Substitution: This involves the replacement of one atom or group in the compound with another atom or group.

Common Reagents and Conditions

The reactions involving MFCD28142189 typically use common reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product but often include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from the reactions of MFCD28142189 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to various substituted compounds.

Wissenschaftliche Forschungsanwendungen

MFCD28142189 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: MFCD28142189 is used in the production of various industrial products, including polymers and specialty chemicals.

Wirkmechanismus

The mechanism of action of MFCD28142189 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

MFCD281

Eigenschaften

Molekularformel

C8H4BrF5O

Molekulargewicht

291.01 g/mol

IUPAC-Name

1-(4-bromo-2,3-difluorophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H4BrF5O/c9-4-2-1-3(5(10)6(4)11)7(15)8(12,13)14/h1-2,7,15H

InChI-Schlüssel

GUZLHMHUHNPREL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C(C(F)(F)F)O)F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.